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For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the charge carrier mobility of Spiro-
NPB (N,N'-bis(naphthalen-1-yl)-N,N'-bis(phenyl)-9,9'-spirobi[fluorene]-2,7-diamine), a key hole-
transporting material in organic electronics. This document details the material's fundamental
properties, quantitative mobility data, and the experimental methodologies used for its
characterization.

Introduction to Spiro-NPB

Spiro-NPB, with the chemical formula Cs7H3sNz, is a high-performance organic semiconductor
renowned for its application as a hole-transport material (HTM) in organic light-emitting diodes
(OLEDSs) and other organic electronic devices. Its unique molecular architecture is
characterized by a spiro linkage at the C9 position of two fluorene units. This rigid, three-
dimensional structure imparts high thermal stability and promotes the formation of stable
amorphous films, which are crucial for device longevity and performance. The hole-transporting
properties arise from the nitrogen-containing tertiary amine groups functionalized with
naphthalene and phenyl moieties.

Quantitative Charge Carrier Mobility Data

The charge carrier mobility of Spiro-NPB is a critical parameter that dictates the efficiency of
charge transport within a device. The following tables summarize the available quantitative data
for the hole and electron mobility of Spiro-NPB.
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Table 1: Hole Mobility of Spiro-NPB

Hole Mobility (ph) Measurement
. Reference Notes
(cm? V-'s™?) Technique

Comparison with non-
spiro analogue NT-
Space-Charge Limited 1 NPB (1.32 x 107 cm?
Current (SCLC) V~1s71) showed higher
mobility for Spiro-
NPB.

3.3x1077

This range is for a
structurally similar
compound, spiro-
MeOTAD, and
suggests that the
10-4-107> (Range for  Time-of-Flight (TOF), mobility of Spiro-NPB
similar spiro- Dark-Injection SCLC, [2] may also fall within
compounds) Steady-State SCLC this range under
different measurement
conditions and electric
fields. The mobility is
noted to be electric

field-dependent.

Table 2: Electron Mobility of Spiro-NPB
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Electron Mobility Measurement
. Reference Notes
(pe) (cm? V—1s?) Technique

There is currently no
available experimental
data for the electron
mobility of Spiro-NPB
Not Reported i.n the scienth.‘ic. |
literature. This is likely
due to its primary
design and application
as a hole-transporting

material.

Experimental Protocols for Mobility Measurement

The charge carrier mobility of Spiro-NPB is primarily determined using the Space-Charge
Limited Current (SCLC) and Time-of-Flight (TOF) methods. Below are detailed descriptions of
the typical experimental protocols for each technique.

Space-Charge Limited Current (SCLC) Method

The SCLC method is a steady-state measurement used to determine the bulk mobility of a
material in a single-carrier device.

3.1.1. Device Fabrication
A hole-only device is fabricated with the following general structure:

e Substrate: Indium Tin Oxide (ITO) coated glass is commonly used as the transparent anode.
The substrate is sequentially cleaned in an ultrasonic bath with detergent, deionized water,
acetone, and isopropanol, followed by UV-ozone treatment to improve the work function of
the ITO.

o Hole-Injecting Layer (HIL) (Optional but recommended): A thin layer of Poly(3,4-
ethylenedioxythiophene) polystyrene sulfonate (PEDOT:PSS) is often spin-coated onto the
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ITO to facilitate efficient hole injection and to create an ohmic contact. The PEDOT:PSS layer
is then thermally annealed.

o Active Layer: A solution of Spiro-NPB in a suitable organic solvent (e.g., chlorobenzene,
toluene) is spin-coated on top of the HIL (or directly on the ITO) in an inert atmosphere (e.g.,
a glovebox). The thickness of the film is a critical parameter and is typically in the range of
50-200 nm. The film is then annealed to remove any residual solvent.

o Cathode: A high work function metal, such as Gold (Au) or Silver (Ag), is thermally
evaporated on top of the Spiro-NPB layer to act as the hole-collecting electrode and to block
electron injection. The thickness of the metal electrode is typically around 100 nm.

3.1.2. Measurement Procedure

e The fabricated device is placed in a probe station under vacuum or in an inert atmosphere to
prevent degradation from air and moisture.

e A source measure unit (SMU) is used to apply a voltage across the device and measure the
resulting current.

e The current-voltage (I-V) characteristics are measured by sweeping the voltage from zero to
a sufficiently high value to ensure the device operates in the SCLC regime.

3.1.3. Data Analysis

The hole mobility (uh) is calculated from the SCLC region of the I-V curve using the Mott-
Gurney law:

J = (9/8) * €0 * & * pyh * (V?/L3)
where:

o Jis the current density.

e ¢£ois the permittivity of free space.

e ¢&ris the relative dielectric constant of Spiro-NPB.
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e Vs the applied voltage.
e L is the thickness of the Spiro-NPB film.

A plot of J vs. V2 should yield a straight line in the SCLC regime, and the mobility can be
extracted from the slope of this line.

Time-of-Flight (TOF) Method
The TOF method is a transient photoconductivity technique used to directly measure the drift
mobility of charge carriers.

3.2.1. Sample Preparation

A thicker film of Spiro-NPB is required for TOF measurements, typically in the range of 1-10
pm. The sample is prepared by sandwiching the Spiro-NPB layer between two electrodes:

o Substrate and Bottom Electrode: A transparent conducting substrate like ITO-coated glass
serves as the bottom electrode.

o Active Layer: A thick film of Spiro-NPB is deposited onto the ITO, often by thermal
evaporation in a high vacuum environment to achieve the required thickness and uniformity.

o Top Electrode: A semi-transparent metal electrode (e.g., a thin layer of Aluminum or Gold) is
deposited on top of the Spiro-NPB film. This electrode must be thin enough to allow a laser
pulse to penetrate and generate charge carriers near the surface.

3.2.2. Measurement Setup

e The sample is mounted in a cryostat to allow for temperature-dependent measurements and
is connected to a voltage source and a fast oscilloscope.

o A pulsed laser with a wavelength that is strongly absorbed by Spiro-NPB is used to generate
a sheet of electron-hole pairs near the semi-transparent top electrode. The pulse duration
should be much shorter than the carrier transit time.

e An external voltage is applied across the sample, creating an electric field that drives the
holes to drift towards the bottom electrode.
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3.2.3. Measurement Procedure

e Avoltage is applied to the sample.

o Ashort laser pulse illuminates the semi-transparent electrode, generating charge carriers.
e The transient photocurrent generated by the drifting holes is recorded by the oscilloscope.
3.2.4. Data Analysis

The transient photocurrent waveform typically shows a plateau followed by a decay. The transit
time (tt) is the time at which the plateau ends and the current starts to decay. The hole mobility
(uh) is then calculated using the equation:

mh=L/(t*E)=L2/(t*V)

where:

o L is the thickness of the Spiro-NPB film.
o E is the applied electric field (V/L).

e Vis the applied voltage.

By measuring the transit time at different applied voltages and temperatures, the electric field
and temperature dependence of the mobility can be determined.

Factors Influencing Charge Carrier Mobility in Spiro-
NPB

The charge carrier mobility in Spiro-NPB is not an intrinsic constant but is influenced by
several factors:

» Molecular Packing and Film Morphology: The amorphous nature of Spiro-NPB films means
that charge transport occurs via hopping between adjacent molecules. The distance and
relative orientation between molecules, which are determined by the film deposition
conditions, significantly affect the hopping probability and thus the mobility.
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o Temperature: Charge hopping is a thermally activated process. Therefore, the hole mobility
in Spiro-NPB is expected to increase with temperature, often following an Arrhenius-like
behavior.

» Electric Field: At higher electric fields, the hole mobility in many disordered organic
semiconductors, including likely Spiro-NPB, exhibits a positive dependence on the electric
field. This is often described by the Poole-Frenkel model or the Gaussian Disorder Model.

o Purity of the Material: Chemical impurities and structural defects can act as traps for charge
carriers, reducing the overall mobility. High material purity is essential for achieving high
mobility.

Visualizations

The following diagrams illustrate the experimental workflows for the SCLC and TOF mobility
measurement techniques.

Caption: Workflow for SCLC mobility measurement.

Caption: Workflow for TOF mobility measurement.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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